

Application Notes: Sodium Morrhuate Sclerotherapy for Venous Malformations

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Compound of Interest

Compound Name: Sodium Morrhuate

Cat. No.: B15560553

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Sodium morrhuate is a sclerosing agent used for the obliteration of primary varicose veins and in the treatment of venous malformations (VMs).[1][2] It is a sterile solution containing the sodium salts of the fatty acids of cod liver oil.[1] When injected intravenously, **sodium morrhuate** causes inflammation of the vein's intima, leading to the formation of a thrombus.[1][3][4] This occludes the injected vein, and subsequent fibrous tissue development results in the obliteration of the vessel.[1][3][5]

Sclerotherapy with **sodium morrhuate** is a treatment option for VMs, particularly for those that are extensive and not amenable to surgical excision.[2] It can be used as a primary treatment or as an adjunct to other therapies. While effective, it is associated with potential side effects, including pain and swelling at the injection site.[6]

Quantitative Data Summary

The efficacy of **sodium morrhuate** sclerotherapy for venous malformations has been evaluated in various studies. The following tables summarize the quantitative data on treatment outcomes and reported complications.

Table 1: Efficacy of **Sodium Morrhuate** Sclerotherapy in Venous Malformations

Study/Reference	Number of Patients	Number of Treatment Sessions	Treatment Outcome
Fluoroscopy-guided foam sclerotherapy[7]	23	58 (mean 3 per patient)	- 65.2% total disappearance of malformations- 26.1% reduction in size >50%- 8.7% reduction in size ≤50%
Sclerotherapy for oral and facial venous malformations[6]	260 (groups treated with pingyangmycin, sodium morrhuate, or both)	Not specified	- 61% "excellent" rating in the sodium morrhuate alone group- 82% "excellent" rating in the combined pingyangmycin and sodium morrhuate group

Table 2: Complications Associated with **Sodium Morrhuate** Sclerotherapy

Complication	Frequency/Details	Reference
Minor Complications		
Swelling and inflammatory reaction	Common per session	[7]
Mild pain	Occurred in 29.3% of sessions	[7]
Skin blister at injection site	Occurred in 3.4% of sessions, resolved spontaneously	[7]
Burning or cramping sensation	May occur following administration	[3]
Skin necrosis/sloughing	May occur following extravasation	[2][3]
Major Complications		
Anaphylactic reactions	May occur within a few minutes after injection	[1]
Transient nerve palsy	Reported as a complication	[2]
Hemoglobinuria	Reported as a complication	[2]

Experimental Protocols

Patient Selection and Pre-Procedure Evaluation

Inclusion Criteria:

- Patients with diagnosed venous malformations.
- Localized lesions are often ideal, though extensive malformations have been treated.[2][7]

Contraindications:

- Hypersensitivity to **sodium morrhuate** or any component of the formulation.[3][4]
- Significant valvular or deep vein incompetence.[1][3]

- Acute thrombophlebitis.[3][4]
- Arterial disease.[3]
- Patients with systemic diseases such as uncontrolled diabetes, thyrotoxicosis, tuberculosis, neoplasms, asthma, sepsis, or blood dyscrasias.[3][4]
- Bedridden patients.[3][4]

Pre-Procedure Evaluation:

- Patient History and Physical Examination: A thorough medical history and physical examination should be performed.
- Imaging: Magnetic Resonance Imaging (MRI) can be used to assess the extent of the lesion. [7] Angiography may be used to determine valvular competency and deep vein patency.[1]
- Test Dose: To assess for sensitivity, a test dose of 0.25 to 1 mL of 5% **sodium morrhuate** injection into a varicosity 24 hours prior to the full dose is recommended by some clinicians. [1][3][8]

Materials and Sclerosant Preparation

Materials:

- 5% **Sodium Morrhuate** Injection.[1]
- Sterile syringes (large bore for filling, small bore for injection).[1][3]
- Needles (e.g., butterfly needle, small bore needle for injection).[1][2]
- Imaging equipment for guidance (e.g., fluoroscopy or ultrasound).[7]
- Emergency medications (epinephrine, antihistamines, corticosteroids) and equipment for managing anaphylactic reactions.[1]
- Compression stockings (e.g., 15-20 mmHg or 20-30 mmHg).[9][10]

Sclerosant Preparation (Liquid Form):

- Inspect the vial for particulate matter. If solid matter has separated, warm the vial by immersing it in hot water until the solution becomes clear.[1][3]
- Use a large bore needle to draw the solution into the syringe to minimize frothing.[1][3]

Sclerosant Preparation (Foam Form):

- The Tessari method can be used to prepare a standardized sclerosing foam.[7]
- Mix room air with 5% **sodium morrhuate** in a 4:1 ratio.[7] This can be achieved by using two syringes and a three-way stopcock to briskly pass the solution and air back and forth.

Administration Protocol

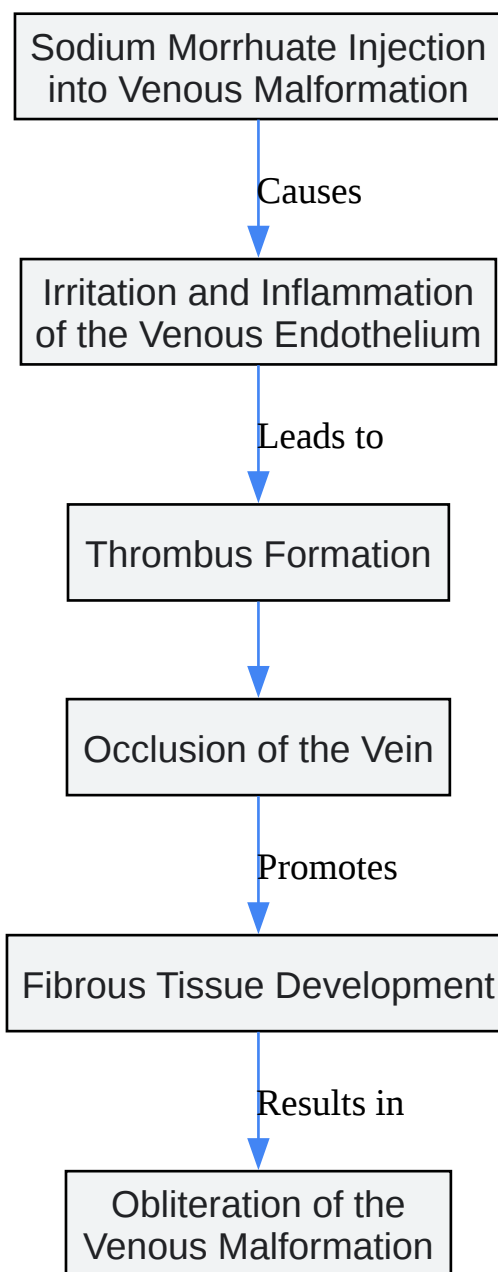
- The patient should be positioned appropriately.
- Under imaging guidance (fluoroscopy or ultrasound), a needle (e.g., a butterfly needle) is inserted into the anomalous vein.[2][7]
- A venogram may be performed on the operating table to assess for rapid runoff into normal venous tributaries before injecting the sclerosant.[2]
- The **sodium morrhuate** solution is injected intravenously.[1] Care must be taken to avoid extravasation, as it can cause tissue necrosis.[3][8]
- The "filling-defects" technique may be used, especially with fluoroscopy guidance.[7]
- Dosage: The dosage depends on the size and degree of the varicosity.[1][8]
 - Small or medium veins: 50-100 mg (1-2 mL of the 5% injection).[1][3][8]
 - Large veins: 150-250 mg (3-5 mL of the 5% injection).[1][3][8]
 - The volume of sclerosing solution can vary from 5 to 90 mL per injection course for large malformations.[2]
- The injection may be given as multiple injections at one time or in single doses.[1][3]
- Therapy can be repeated at 5 to 7-day intervals, depending on the patient's response.[1][8]

Post-Procedure Care and Follow-Up

- **Compression:** Immediately after the procedure, apply compression stockings or bandages to the treated area.^{[9][11][12]} Patients are typically advised to wear compression stockings for a period ranging from a few days to three weeks.^{[9][10][13]}
- **Ambulation:** Encourage the patient to walk for about 30 minutes immediately after the procedure and daily thereafter to promote circulation.^{[9][10][13]}
- **Activity Restrictions:**
 - Avoid strenuous, high-impact exercise for at least 48 hours.^{[9][13]}
 - Avoid hot baths, saunas, and swimming for several days to a few weeks.^{[9][10][13]}
 - Avoid prolonged periods of standing still.^[9]
- **Medication:**
 - Avoid anti-inflammatory medications like ibuprofen and aspirin for the first 48 hours, as they may interfere with the inflammatory process required for vein closure.^{[9][13]} Acetaminophen can be used for pain relief.^[13]
- **Sun Exposure:** Protect the treated skin from sun exposure for at least one week to reduce the risk of hyperpigmentation.^[9]
- **Follow-up:** Post-sclerotherapy surveillance is typically conducted, with follow-up assessments at intervals such as 6 months after the last session to evaluate treatment response, often using clinical examination and MRI.^[7]

Visualizations

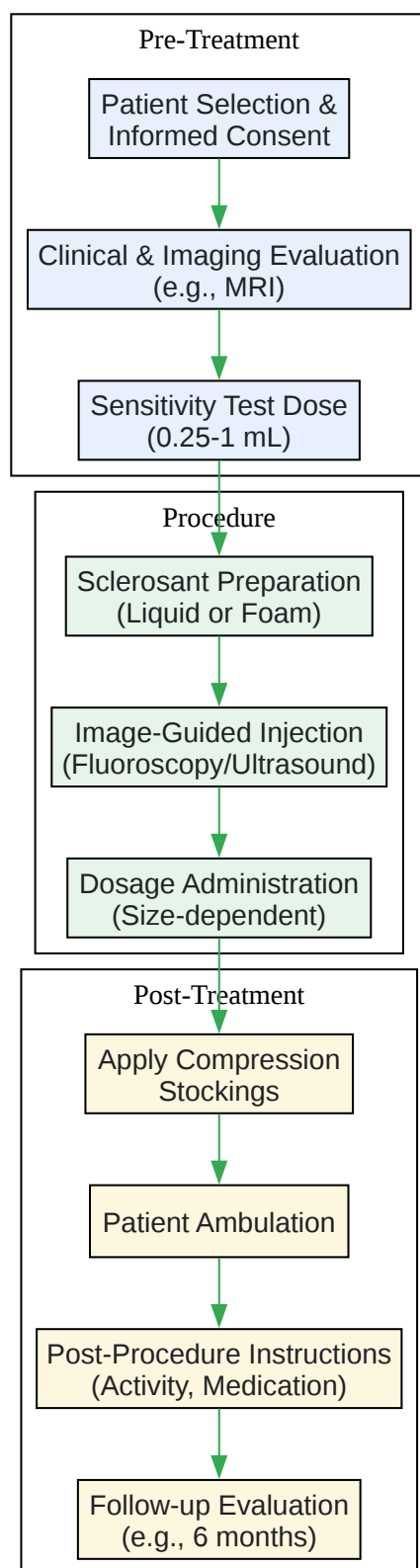
Mechanism of Action of Sodium Morrhuate



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Caption: Mechanism of **sodium morrhuate** in venous obliteration.

Experimental Workflow for Sodium Morrhuate Sclerotherapy



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Caption: Workflow of **sodium morrhuate** sclerotherapy protocol.

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